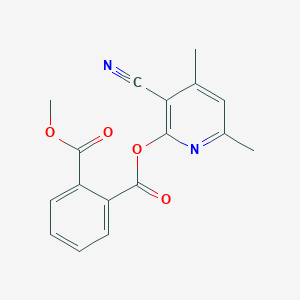
1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves condensation reactions. For instance, 2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile can be synthesized by the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine .Molecular Structure Analysis
In the crystal lattice of a related compound, heterocyclic cations are combined into polymer chains through contacts between the nitrogen atom of the nitrile group of one molecule and the hydrogen atom of the methyl group at the C (5) atom of another molecule .Chemical Reactions Analysis
Allylation of 3-cyano-4,6-dimethyl-2-pyridone proceeds with the formation of regioisomeric 1-allyl-3-cyano-4,6-dimethyl-2-pyridone and 2-allyl-3-cyano-4,6-dimethyloxypyridine in a 3:1 ratio, while the high chemoselectivity of halocyclization of allyl derivatives with iodine or bromine results in practically quantitative yields of 2,3-dihydro [1,3]oxazolo [3,2- a ]pyridinium salts .Applications De Recherche Scientifique
Photochemical Cycloaddition
1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate has been explored in photochemical reactions. Sakamoto et al. (2000) investigated the photochemical reaction of 1-cyanonaphthalene with substituted pyridines, which included compounds related to 1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate. They found that irradiation in benzene solution led to the formation of adducts, indicating potential applications in photochemistry and material sciences (Sakamoto et al., 2000).
Phthalate Chemistry
Phthalates, including compounds similar to 1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate, are widely used in industry for various applications. Hauser and Calafat (2005) detailed the uses and metabolism of phthalates, showing their importance in the production of consumer products, medical devices, and pharmaceuticals (Hauser & Calafat, 2005).
Conversion into Benzene Derivatives
Acheson and Paglietti (1979) studied the conversion of dihydropyridines into benzene derivatives using dimethyl acetylenedicarboxylate. Their research suggests that derivatives of 1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate could be valuable in synthesizing complex benzene-based molecules (Acheson & Paglietti, 1979).
Luminescent Properties in Organic Electronics
Chen et al. (2011) investigated the synthesis and luminescent properties of nitrile-based 2-pyridone molecules, closely related to 1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate. Their findings suggest potential applications in the field of organic electronics, particularly for organic light-emitting diodes (OLEDs) (Chen et al., 2011).
Formation of Aza-dihydrotriquinacene Derivatives
Tinant et al. (1992) explored the formation of aza-dihydrotriquinacene derivatives from related compounds. This indicates potential applications in creating complex organic structures, which could be useful in pharmaceuticals or materials science (Tinant et al., 1992).
Electrochemical Reduction Studies
Carelli et al. (1979) conducted electrochemical reduction studies on compounds similar to 1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate. This research could have implications in electrochemistry and materials science (Carelli et al., 1979).
Propriétés
IUPAC Name |
2-O-(3-cyano-4,6-dimethylpyridin-2-yl) 1-O-methyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-8-11(2)19-15(14(10)9-18)23-17(21)13-7-5-4-6-12(13)16(20)22-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYIKDDPBFQRCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OC(=O)C2=CC=CC=C2C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334329 | |
| Record name | 3-Cyano-4,6-dimethyl-2-pyridinyl methyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate | |
CAS RN |
400077-09-0 | |
| Record name | 3-Cyano-4,6-dimethyl-2-pyridinyl methyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(dibenzylcarbamoyl)phenyl]boronic Acid](/img/structure/B3036661.png)

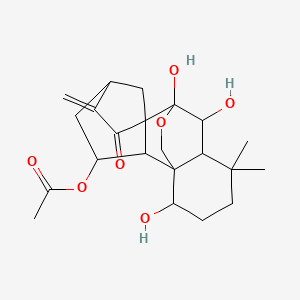

![2-(4-chlorophenyl)-6-nitro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B3036668.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]indole](/img/structure/B3036670.png)
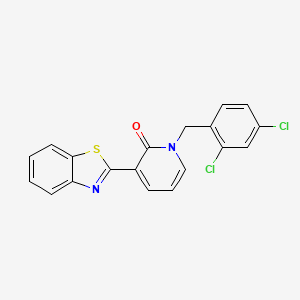
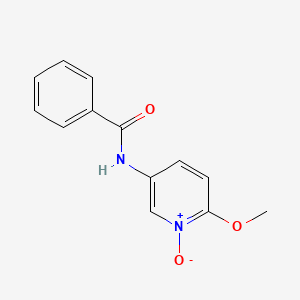
![2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide](/img/structure/B3036676.png)
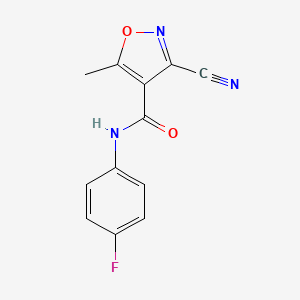
![3-cyano-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B3036678.png)
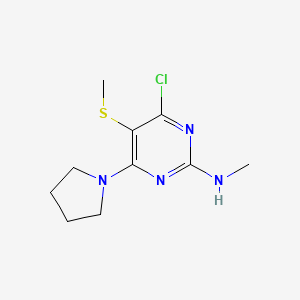

![5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole](/img/structure/B3036684.png)